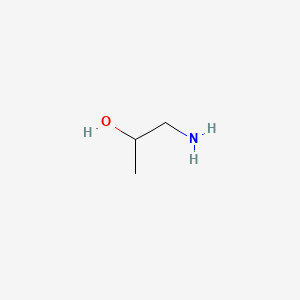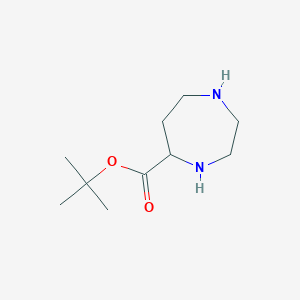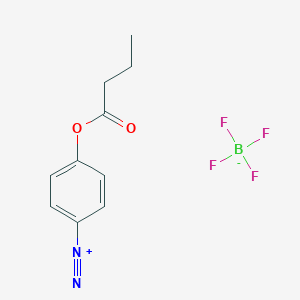
4-Butyroxybenzenediazonium fluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyroxybenzenediazonium fluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of aryl fluorides through the Balz-Schiemann reaction. The compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which is further substituted with a butyroxy group (-O(CH₂)₃CH₃) and a fluoroborate anion (BF₄⁻).
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Butyroxybenzenediazonium fluoroborate typically involves the diazotization of 4-butyroxyaniline. The process can be summarized in the following steps:
Diazotization: 4-Butyroxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Fluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid (HBF₄) to precipitate the diazonium fluoroborate salt.
Industrial Production Methods
In industrial settings, the Balz-Schiemann reaction is often employed for the large-scale production of aryl fluorides. This method involves the thermal decomposition of aryl diazonium tetrafluoroborates. The process is carried out under controlled conditions to ensure safety and high yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and safety of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Butyroxybenzenediazonium fluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo compounds.
Decomposition Reactions: Thermal or photolytic decomposition of the diazonium salt leads to the formation of aryl fluorides.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling: Phenols and aromatic amines are typical coupling partners.
Decomposition: The decomposition is often carried out in the presence of heat or light, sometimes using solvents like pyridine-HF.
Major Products
Aryl Fluorides: The primary product of the Balz-Schiemann reaction.
Azo Compounds: Formed through coupling reactions with phenols and amines.
Scientific Research Applications
4-Butyroxybenzenediazonium fluoroborate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of aryl fluorides, which are important in pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of fluorinated polymers and materials with unique optical properties.
Biological Studies: Employed in the synthesis of bioactive molecules and probes for biological imaging.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Butyroxybenzenediazonium fluoroborate primarily involves the generation of reactive intermediates through the decomposition of the diazonium group. The diazonium group can be replaced by various nucleophiles, leading to the formation of new chemical bonds. The fluoroborate anion acts as a stabilizing agent, facilitating the formation of the diazonium salt and its subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenediazonium fluoroborate
- 4-Ethoxybenzenediazonium fluoroborate
- 4-Propoxybenzenediazonium fluoroborate
Uniqueness
4-Butyroxybenzenediazonium fluoroborate is unique due to the presence of the butyroxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butyroxy group can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-butanoyloxybenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N2O2.BF4/c1-2-3-10(13)14-9-6-4-8(12-11)5-7-9;2-1(3,4)5/h4-7H,2-3H2,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCVQVKTYYZQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC(=O)OC1=CC=C(C=C1)[N+]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157727 |
Source


|
| Record name | 4-Butyroxybenzenediazonium fluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132712-10-8 |
Source


|
| Record name | 4-Butyroxybenzenediazonium fluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132712108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butyroxybenzenediazonium fluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)

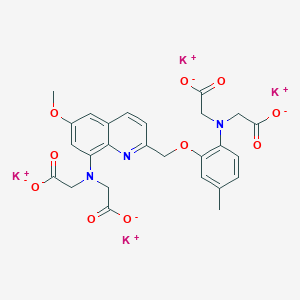
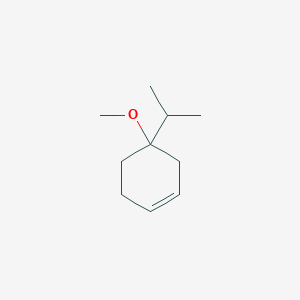
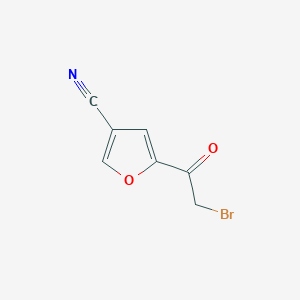
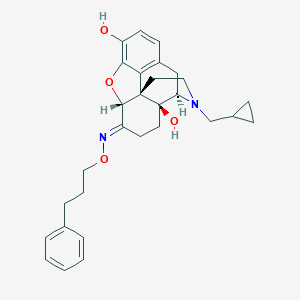
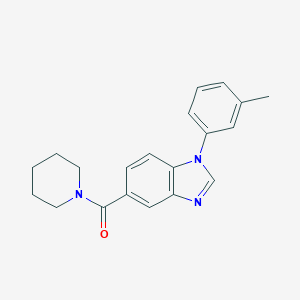
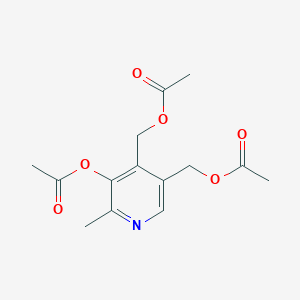
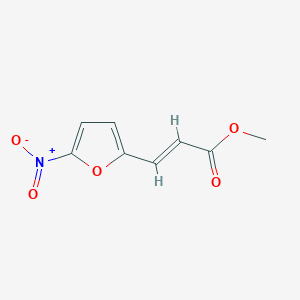
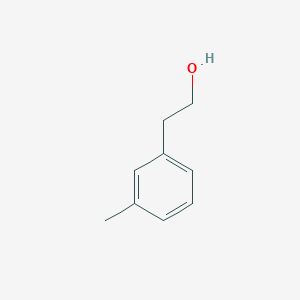

![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B162766.png)
